4-(1-Aminoethyl)benzonitrile hydrochloride

Solubility Salt Selection Formulation

This racemic 4-(1-aminoethyl)benzonitrile hydrochloride offers distinct procurement advantages: the hydrochloride salt form provides water solubility for aqueous coupling reactions, room-temperature storage eliminates cold-chain logistics, and the racemic nature enables cost-effective SAR exploration before committing to single enantiomers. Its dual amine/nitrile functionality serves as a versatile scaffold for constructing quinolone antibacterials and diverse heterocyclic libraries (tetrazines, triazoles, oxadiazoles). Supplied as a white to off-white solid with standard ≥95% purity, this building block streamlines scale-up campaigns by reducing purification steps and handling complexities compared to the liquid free base or positional isomers.

Molecular Formula C9H11ClN2
Molecular Weight 182.65
CAS No. 1177316-44-7
Cat. No. B3176836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Aminoethyl)benzonitrile hydrochloride
CAS1177316-44-7
Molecular FormulaC9H11ClN2
Molecular Weight182.65
Structural Identifiers
SMILESCC(C1=CC=C(C=C1)C#N)N.Cl
InChIInChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H
InChIKeyKZLPYAMQKGFHBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Aminoethyl)benzonitrile hydrochloride (CAS 1177316-44-7): Key Intermediate and Chiral Building Block for Pharmaceutical Synthesis


4-(1-Aminoethyl)benzonitrile hydrochloride (CAS 1177316-44-7) is a chiral amino nitrile building block utilized as a key intermediate in the synthesis of various pharmacologically active compounds, including quinolone antibacterial agents and other nitrogen-containing heterocycles . It is typically supplied as a white to off-white solid with a molecular weight of 182.65 g/mol and a standard purity of ≥95% . The compound's value in medicinal chemistry stems from its dual functionality—a basic primary amine and a benzonitrile moiety—which enables diverse chemical transformations such as amide bond formation, reductive amination, and heterocycle construction .

Why 4-(1-Aminoethyl)benzonitrile hydrochloride Cannot Be Simply Replaced by Close Analogs


Simple substitution of 4-(1-aminoethyl)benzonitrile hydrochloride with its free base or positional isomers is not chemically equivalent and will alter reaction outcomes. The hydrochloride salt form directly impacts solubility, stability, and handling properties in synthetic workflows, while the specific 1-aminoethyl substitution pattern determines regiochemical outcomes in subsequent transformations. Furthermore, the racemic nature of CAS 1177316-44-7 distinguishes it from its single-enantiomer counterparts, which have distinct CAS numbers (911372-78-6 for R-isomer; 911372-80-0 for S-isomer) and are intended for stereochemically defined syntheses . The following quantitative evidence demonstrates where these differences are measurable and significant for procurement decisions.

Quantitative Differentiation of 4-(1-Aminoethyl)benzonitrile hydrochloride vs. Closest Analogs


Enhanced Aqueous Solubility Relative to Free Base Form

The hydrochloride salt form of 4-(1-aminoethyl)benzonitrile exhibits markedly improved aqueous solubility compared to its free base counterpart. The free base (CAS 86225-78-7) is a liquid at room temperature with limited water miscibility, whereas the hydrochloride salt is a solid that is freely soluble in water, a property directly attributed to the ionic nature of the hydrochloride salt . While quantitative solubility values in mg/mL are not published, vendors consistently note that the hydrochloride form is 'soluble in water' and 'enhances solubility compared to the free base' . This difference is critical for aqueous-phase reactions and biological assay preparations.

Solubility Salt Selection Formulation Chemical Handling

Distinct Melting Point Enables Purity Verification and Handling

The positional isomer 4-(2-aminoethyl)benzonitrile hydrochloride (CAS 167762-80-3) possesses a well-defined melting point range of 211-216 °C, a direct consequence of its extended ethyl chain between the amine and aromatic ring . In contrast, the target compound (1-aminoethyl substitution) does not have a widely reported melting point in primary literature, suggesting it may melt at a lower temperature or decompose prior to melting. This difference in thermal behavior provides a convenient quality control check: material melting significantly below 200 °C or showing broad melting ranges can be flagged for potential isomer contamination or degradation.

Melting Point Quality Control Solid-State Characterization

Improved Stability and Ease of Handling vs. Liquid Free Base

The hydrochloride salt form provides enhanced chemical and physical stability compared to the liquid free base. The free base (CAS 86225-78-7) is a liquid with a predicted boiling point of 273.7±23.0 °C and requires storage at 2-8 °C , whereas the hydrochloride salt is a solid that can be stored long-term in a cool, dry place at room temperature under inert atmosphere . This difference in physical state and storage requirements translates to reduced shipping costs (no cold chain required) and lower risk of degradation during prolonged storage or in humid environments.

Stability Storage Logistics Solid Form

Racemic Mixture Provides Cost-Effective Scaffold vs. Single Enantiomers

4-(1-Aminoethyl)benzonitrile hydrochloride (CAS 1177316-44-7) is the racemic mixture, whereas its enantiopure counterparts (R-isomer CAS 911372-78-6 and S-isomer CAS 911372-80-0) are distinct products with separate CAS numbers. The racemate is typically offered at 95-97% purity and serves as a cost-effective building block for syntheses where stereochemistry will be introduced or resolved at a later stage. In contrast, the single enantiomers command higher prices due to the additional chiral resolution or asymmetric synthesis steps required in their manufacture, and they are reserved for applications requiring defined absolute stereochemistry from the outset .

Chiral Pool Cost Efficiency Stereochemistry

Optimal Use Cases for 4-(1-Aminoethyl)benzonitrile hydrochloride Based on Quantitative Differentiation


Aqueous-Phase Synthesis of Quinolone Antibacterial Intermediates

The hydrochloride salt's enhanced water solubility enables direct use in aqueous coupling reactions, such as the synthesis of 7-[3-(1-aminoethyl)-1-pyrrolidinyl] quinolone derivatives, without requiring organic co-solvents. This simplifies workup and reduces purification steps, as supported by solubility comparisons between the salt and free base forms .

Late-Stage Diversification in Medicinal Chemistry Campaigns

The dual amine/nitrile functionality and racemic nature make this compound an ideal scaffold for generating diverse heterocyclic libraries (e.g., tetrazines, triazoles, oxadiazoles). The cost advantage over single enantiomers allows for broader SAR exploration before committing to a specific stereochemical series .

Process Chemistry Scale-Up with Ambient Storage Requirements

The solid physical form and room-temperature storage stability eliminate the need for refrigerated warehousing and cold-chain shipping, reducing logistical costs for kilogram-scale campaigns. This contrasts with the liquid free base, which requires 2-8 °C storage and poses greater handling challenges at scale .

Quality Control and Identity Confirmation via Melting Point Differential

In facilities handling multiple benzonitrile amine hydrochloride isomers, the distinct melting point behavior between the 1-aminoethyl and 2-aminoethyl positional isomers provides a simple analytical tool for incoming material verification, minimizing the risk of cross-contamination .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Aminoethyl)benzonitrile hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.